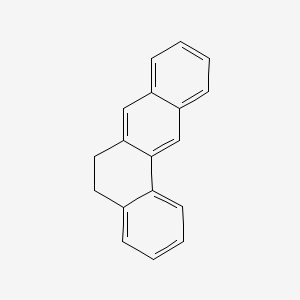
Benz(a)anthracene, 5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 5,6-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure that includes four fused benzene rings. This compound is a derivative of benz(a)anthracene, where the 5,6-position is hydrogenated. It is known for its presence in the environment as a result of incomplete combustion of organic matter and is considered a potential carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5,6-dihydro- can be achieved through the hydrogenation of benz(a)anthracene. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production methods for Benz(a)anthracene, 5,6-dihydro- are not well-documented, but it is likely produced in small quantities for research purposes rather than large-scale industrial applications. The methods would involve similar hydrogenation processes as described for synthetic routes.
Chemical Reactions Analysis
Metabolic Hydroxylation and Epoxidation
Rat-liver homogenates hydroxylate benz(a)anthracene at the 3,4- , 5,6- , and 8,9-positions , forming phenols (e.g., 5-hydroxybenzanthracene) and dihydrodihydroxy compounds (e.g., 5,6-dihydro-5,6-dihydroxybenzanthracene) . The 5,6-epoxide intermediate (5,6-epoxy-5,6-dihydrobenzanthracene) undergoes hydrolysis to yield 5,6-dihydrodiol or reacts with glutathione to form S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione .
Key Data Table: Metabolic Products of Benz(a)anthracene 5,6-Dihydro- Derivatives
Stereoselective Reactions
Microbial metabolism by Mycobacterium vanbaalenii PYR-1 demonstrates regio- and stereoselectivity . For 7,12-dimethylbenz(a)anthracene, the cis-5,6-dihydrodiol exhibits 95% 5S,6R configuration, while the trans-5,6-dihydrodiol is exclusively 5S,6S . This stereochemical preference influences the compound’s biological activity and environmental persistence.
In Vitro Oxidation and Conjugation
-
Epoxide Reactivity : 5,6-Epoxy-5,6-dihydrobenzanthracene reacts with water, thiols, and ascorbic acid–Fe²⁺ systems to form dihydrodiols, phenols, and oxidized derivatives .
-
Glutathione Adducts : Thiol conjugation at the 5,6-position produces detoxified metabolites, critical for reducing carcinogenicity .
Biological Implications
Tumorigenicity Comparison (Mouse Skin Assay)
| Compound | Tumor Incidence at 20 Weeks | Reference |
|---|---|---|
| Benz(a)anthracene | 10–20% | |
| 5,6-Dihydrodiol derivative | <5% |
Environmental and Synthetic Relevance
-
Fungal Metabolism : Cunninghamella elegans produces trans-8,9- and 10,11-dihydrodiols from benz(a)anthracene but does not form the 5,6-dihydrodiol, highlighting metabolic pathway divergence .
-
Synthetic Routes : 5,6-Epoxy derivatives are synthesized via epoxidation of benz(a)anthracene, enabling controlled study of dihydrodiol formation .
Scientific Research Applications
Benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12 . It appears as colorless leaflets or plates or as a coarse gold powder, exhibiting a greenish-yellow fluorescence . It is a component of mixtures such as coal tar, soots, coke oven emissions, and cigarette smoke, which have links to human cancer .
Potential Health Impacts and Carcinogenicity
Benz[a]anthracene is classified as a Category 1B carcinogen by the European Union and is listed under California's Safe Drinking Water and Toxic Enforcement Act of 1986 (Prop 65) . The International Agency for Research on Cancer (IARC) has identified it as a Group 2B carcinogen . The United States Environmental Protection Agency (EPA) has also classified it as "carcinogenic to humans" .
Animal studies have demonstrated that benz[a]anthracene administration can lead to an increased incidence of tumors through various routes of exposure, including gavage, dermal application, and subcutaneous and intraperitoneal injections . For instance, a study involving male B6AF1/J mice exposed to gavage solutions containing 3% benz[a]anthracene showed a significant increase in hepatoma incidences compared to controls . Similarly, intraperitoneal injections of benz[a]anthracene in DMSO in male CD-1 mice resulted in a statistically significant increase in liver adenomas or carcinomas .
Metabolism of Benz[a]anthracene
The metabolism of benz[a]anthracene has been studied in rat-liver homogenates, which hydroxylate the compound on the 3,4-, 5,6-, or 8,9-bond to yield phenols and dihydrodihydroxy compounds . Metabolic action has also been detected at the 7- and 12-positions . 5,6-Epoxy-5,6-dihydrobenzanthracene is converted into a phenol, likely 5-hydroxybenzanthracene, and 5,6-dihydro-5,6-dihydroxybenzanthracene .
Use in Cosmetics
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 5,6-dihydro- involves its metabolism by cytochrome P450 enzymes and epoxide hydrolase. These enzymes convert the compound into various dihydrodiols and epoxides, which can form DNA adducts and potentially lead to carcinogenesis. The primary molecular targets are DNA and cellular proteins, leading to mutations and disruptions in cellular processes .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, also studied for its carcinogenic effects.
Dibenz(a,h)anthracene: Another PAH with a similar structure, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene, 5,6-dihydro- is unique due to its specific hydrogenation at the 5,6-position, which alters its chemical reactivity and biological interactions compared to its parent compound and other derivatives .
Properties
CAS No. |
36914-99-5 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
5,6-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2 |
InChI Key |
MKDSWPWRFOCIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















